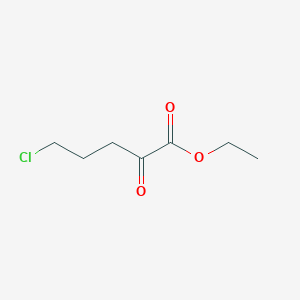
Ethyl 5-chloro-2-oxopentanoate
Overview
Description
Ethyl 5-chloro-2-oxopentanoate is a chemical compound with the molecular formula C7H11ClO3 . It is also known by other names such as ethyl 5-chloro-5-oxopentanoate , ethyl chlorooxoacetate , and monoethyl oxalyl chloride . The compound consists of an ethyl ester group attached to a chlorinated oxoacetate moiety .
Synthesis Analysis
The synthesis of ethyl 5-chloro-2-oxopentanoate involves various methods, including the reaction of ethyl chlorooxoacetate with appropriate reagents. It serves as a precursor for the preparation of α-keto esters, functionalized 3-pyrolin-2-ones, substituted arylglyoxylic acids, and quinoxalinone derivatives .
Molecular Structure Analysis
The compound’s structure comprises a five-carbon backbone with a chlorine atom and a carbonyl group. The chlorine substitution occurs at the fifth carbon position, resulting in the chlorooxoacetate functionality .
Chemical Reactions Analysis
Ethyl 5-chloro-2-oxopentanoate participates in several reactions, including Friedel–Crafts acylation, where it leads to the formation of substituted arylglyoxylic acids. Additionally, it plays a role in the synthesis of quinoxalinone derivatives and other related compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of γ-imino- and γ-amino-ß-enamino Esters
Ethyl 5-chloro-2-oxopentanoate serves as a precursor in the synthesis of ethyl 4-imino-3-amino-2-pentenoates. These compounds are produced through the condensation of ethyl 3-azido-4-oxopentanoate (derived from ethyl 3-chloro-4oxopentanoate) with primary amines. This process exemplifies the role of ethyl 5-chloro-2-oxopentanoate in creating intermediates for further chemical transformations (Mangelinckx et al., 2005).
Intermediate in Biologically Active Compounds
Ethyl 5-chloro-2-oxopentanoate is an important intermediate in the synthesis of various biologically active compounds, including thiazole carboxylic acids. A study demonstrates a rapid synthetic method for creating this compound from commercially available diethyl oxalate, highlighting its pivotal role in the synthesis of pharmacologically relevant substances (Yuanbiao et al., 2016).
Production of Chiral Drugs
Ethyl 5-chloro-2-oxopentanoate is also utilized as a precursor in the production of enantiopure intermediates for chiral drugs. For example, it is involved in the synthesis of cholesterol-lowering statins. Biocatalysis techniques using yeast and bacteria have been developed for the asymmetric reduction of ethyl 5-chloro-2-oxopentanoate to produce high-purity enantiomeric compounds, demonstrating its significance in pharmaceutical manufacturing (Ye et al., 2011).
Intermediate in Synthesis of Cilastatin
Ethyl 7-chloro-2-oxoheptylate, derived from ethyl 5-chloro-2-oxopentanoate, is used as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor. This showcases the role of ethyl 5-chloro-2-oxopentanoate in the production of specific pharmaceutical agents (Xin-zhi, 2006).
Combustion Kinetics in Biofuels
Ethyl 5-chloro-2-oxopentanoate, or ethyl levulinate, is studied for its combustion kinetics as a biofuel. It is considered a prominent liquid fuel candidate derived from lignocellulosic biomass, indicating its potential application in sustainable energy solutions (Ghosh et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-chloro-2-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJSSLRXGLZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520687 | |
| Record name | Ethyl 5-chloro-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-oxopentanoate | |
CAS RN |
86633-06-9 | |
| Record name | Ethyl 5-chloro-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-](/img/structure/B3057879.png)
![2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol](/img/structure/B3057881.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)




![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)
